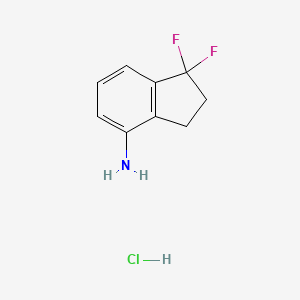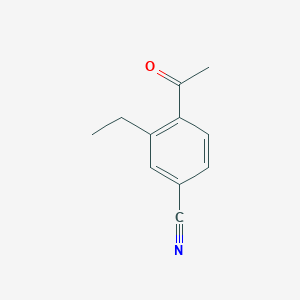![molecular formula C12H22N2O6S B13678437 Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate typically involves the protection of piperazine with a Boc group, followed by sulfonylation and esterification. One common method includes:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected piperazine.
Sulfonylation: The Boc-protected piperazine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to introduce the sulfonyl group.
Esterification: Finally, the sulfonylated intermediate is esterified with methyl chloroacetate in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in drug design and development.
Medicine: Investigated for its potential use in pharmaceuticals, especially as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, while the sulfonyl and ester groups can participate in various chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(4-Methyl-1-piperazinyl)sulfonyl]acetate
- Methyl 2-[(4-Ethyl-1-piperazinyl)sulfonyl]acetate
- Methyl 2-[(4-Phenyl-1-piperazinyl)sulfonyl]acetate
Uniqueness
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals where protection and deprotection steps are crucial.
Propriétés
Formule moléculaire |
C12H22N2O6S |
|---|---|
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methoxy-2-oxoethyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,3)20-11(16)13-5-7-14(8-6-13)21(17,18)9-10(15)19-4/h5-9H2,1-4H3 |
Clé InChI |
LBZPHKKTSGTCDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)

![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)

![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)


![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)

